molecular formula C6H7ClN2 B13145127 4-(Chloromethyl)-5-methylpyrimidine

4-(Chloromethyl)-5-methylpyrimidine

Cat. No.: B13145127
M. Wt: 142.58 g/mol
InChI Key: LYSDPRPQTMGJAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Chloromethyl)-5-methylpyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with a chloromethyl group at the 4-position and a methyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-5-methylpyrimidine typically involves the chloromethylation of 5-methylpyrimidine. One common method includes the reaction of 5-methylpyrimidine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under acidic conditions, facilitating the formation of the chloromethyl group at the 4-position .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 4-(Chloromethyl)-5-methylpyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild to moderate conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Major Products:

    Nucleophilic Substitution: Products include substituted pyrimidines with various functional groups.

    Oxidation: Products include pyrimidine carboxylic acids or aldehydes.

    Reduction: The major product is 5-methylpyrimidine.

Scientific Research Applications

4-(Chloromethyl)-5-methylpyrimidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-5-methylpyrimidine involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition of enzyme activity or disruption of nucleic acid function. This property is exploited in the design of enzyme inhibitors and antiviral agents .

Comparison with Similar Compounds

  • 4-(Chloromethyl)pyrimidine
  • 5-Methylpyrimidine
  • 4-(Bromomethyl)-5-methylpyrimidine

Comparison: 4-(Chloromethyl)-5-methylpyrimidine is unique due to the presence of both chloromethyl and methyl groups, which confer distinct reactivity and biological activity. Compared to 4-(Chloromethyl)pyrimidine, the additional methyl group at the 5-position enhances its stability and modifies its interaction with biological targets. Similarly, 4-(Bromomethyl)-5-methylpyrimidine, while similar, exhibits different reactivity due to the presence of a bromine atom instead of chlorine .

Properties

Molecular Formula

C6H7ClN2

Molecular Weight

142.58 g/mol

IUPAC Name

4-(chloromethyl)-5-methylpyrimidine

InChI

InChI=1S/C6H7ClN2/c1-5-3-8-4-9-6(5)2-7/h3-4H,2H2,1H3

InChI Key

LYSDPRPQTMGJAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CN=C1CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.